![molecular formula C16H17FN2O2 B1385060 N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide CAS No. 1020057-14-0](/img/structure/B1385060.png)
N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide
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Description
N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide (N-A2FP-4-PB) is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a fluorinated analog of N-4-propoxybenzamide (N-4-PB), and has a similar structure and properties. N-A2FP-4-PB is synthesized through a multi-step process, and has been used in scientific research to study the mechanism of action of various drugs and biochemicals, as well as to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Novel Crystalline Forms and Treatment Applications
- Application : 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a NK1/NK2 antagonist, shows potential in treating disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Reductive Chemistry and Cytotoxicity
- Application : The compound 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows selective toxicity for hypoxic cells, potentially useful for cancer treatment (Palmer et al., 1995).
Potential in Neuroimaging
- Application : Arylpropylsulphonamides, including N-2-(4-N-(4-[18F]fluorobenzamido)phenyl)-propyl-2-propanesulphonamide, are researched as AMPA receptor ligands for cerebral imaging with positron emission tomography (Kronenberg et al., 2007).
Synthesis and Characterization in Research Chemicals
- Application : Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide are synthesized and characterized for potential pharmacological activities (McLaughlin et al., 2016).
Fluorescence Analysis and Conformational Studies
- Application : The compound 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole demonstrates dual fluorescence, indicating potential in rapid analysis of conformational changes in biological samples (Matwijczuk et al., 2015).
Identification of Human Metabolites and Drug Interaction Studies
- Application : Studies on human metabolites of related compounds provide insights into drug interactions and elimination pathways, essential for drug development and therapeutic efficacy (Umehara et al., 2009).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-propoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-10-12(18)5-8-14(15)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDZWWNHTRBGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-propoxybenzamide |
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